1-benzyl-N-(3-isopropoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-benzyl-12-methyl-2-oxo-N-(3-propan-2-yloxypropyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-17(2)32-13-7-12-26-24(30)21-14-20-23(28(21)16-19-8-5-4-6-9-19)27-22-11-10-18(3)15-29(22)25(20)31/h4-6,8-11,14-15,17H,7,12-13,16H2,1-3H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXJIKRJECVQCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCCOC(C)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 6-benzyl-12-methyl-2-oxo-N-(3-propan-2-yloxypropyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide, is a derivative of pyrrolo[2,3-d]pyrimidine. It primarily targets Cyclin-Dependent Kinases (CDKs) , specifically CDK4/6 . CDKs are crucial regulators of cell cycle progression and have a significant role in cancer pathogenesis.
Mode of Action
This compound acts as a CDK4/6 inhibitor . By inhibiting CDK4/6, it prevents the phosphorylation of the retinoblastoma protein, leading to a halt in cell cycle progression from the G1 to the S phase. This results in cell cycle arrest, thereby inhibiting the proliferation of cancer cells.
Biochemical Pathways
The inhibition of CDK4/6 affects the cell cycle regulatory pathway . It disrupts the normal progression of the cell cycle, particularly the transition from the G1 (growth) phase to the S (synthesis) phase. This disruption can lead to apoptosis or programmed cell death, especially in rapidly dividing cells such as cancer cells.
Result of Action
The primary result of the compound’s action is the inhibition of cancer cell proliferation . By halting the cell cycle, it prevents the growth and division of cancer cells, potentially leading to their death. This makes it a promising candidate for the treatment of cancers, particularly those characterized by overactive CDK4/6, such as breast cancer.
Biological Activity
1-benzyl-N-(3-isopropoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine family, characterized by a complex structure that includes a benzyl group and an isopropoxypropyl moiety. Its molecular formula is with a molecular weight of approximately 365.48 g/mol.
Antiviral Activity
Recent studies have indicated that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines exhibit significant antiviral properties. For instance, compounds similar to 1-benzyl-N-(3-isopropoxypropyl)-7-methyl-4-oxo have been shown to inhibit SARS-CoV-2 main protease (Mpro) effectively. In vitro assays demonstrated that these compounds could prevent viral replication by more than 90% at specific concentrations while showing minimal cytotoxicity in Vero cells .
| Compound | Concentration (μM) | Viral Inhibition (%) | Cytotoxicity (%) |
|---|---|---|---|
| 1-benzyl-N-(3-isopropoxypropyl)-7-methyl | 10 | >90 | <5 |
| Similar derivative X | 20 | >85 | <10 |
| Similar derivative Y | 15 | >80 | <8 |
Antimalarial Activity
Additionally, research has explored the antimalarial potential of pyrrolo[2,3-d]pyrimidine derivatives. The compound was docked against the Plasmodium falciparum CDPK4 enzyme, revealing promising interactions that suggest it may act as an inhibitor. The docking scores indicated that certain modifications at the N-7 position can enhance binding affinity and biological activity .
| Compound | PfCDPK4 IC50 (μM) | Pf3D7 IC50 (μM) | Cell Viability (%) |
|---|---|---|---|
| 1-benzyl-N-(3-isopropoxypropyl)-7-methyl | 0.369 | 18.7 | 79.8 |
| Derivative A | 0.210 | 24.1 | 92.1 |
| Derivative B | >2.0 | 106.6 | 63.8 |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in viral and parasitic life cycles. Molecular docking studies have highlighted key hydrogen bonding interactions with active site residues in target proteins such as CDPK4 and Mpro .
Case Studies
A notable case study involved the evaluation of several pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives against malaria and COVID-19 in vitro. The study found that modifications to the carboxamide group significantly influenced both antiviral and antiplasmodial activities. Compounds exhibiting high binding affinities were prioritized for further development due to their dual-action potential against both pathogens .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Inhibition of Cell Proliferation : It has been shown to inhibit cell proliferation across various cancer cell lines.
- Induction of Apoptosis : The compound induces apoptosis through mitochondrial pathways, leading to programmed cell death in cancer cells.
- Angiogenesis Inhibition : By targeting vascular endothelial growth factor receptor (VEGFR) pathways, it reduces new blood vessel formation essential for tumor growth.
Table 1: Summary of Biological Activities
Case Studies
Several studies have evaluated the efficacy of this compound in preclinical models:
Study on Tumor Growth Inhibition
- Conducted on xenograft models of breast cancer.
- Results indicated a significant reduction in tumor volume compared to control groups.
- Mechanistic studies highlighted the downregulation of VEGF and its receptors.
Synergistic Effects with Chemotherapy
- When combined with standard chemotherapeutic agents (e.g., Doxorubicin), enhanced cytotoxic effects were observed both in vitro and in vivo.
- This suggests potential for use as an adjuvant therapy in cancer treatment, improving overall therapeutic outcomes.
Additional Applications
Beyond oncology, this compound may also have potential applications in:
- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Ongoing research is exploring its role in modulating inflammatory responses.
Chemical Reactions Analysis
Functionalization at the C2 Position
The carboxamide moiety at C2 is synthesized through sequential steps:
-
Ester Hydrolysis : Hydrolysis of the C2 methyl ester (e.g., compound 17 in ) with aqueous LiOH in methanol yields the carboxylic acid intermediate (19 ) .
-
Carboxamide Formation : Coupling of the carboxylic acid with 3-isopropoxypropylamine using 1,1′-carbonyldiimidazole (CDI) in acetonitrile under reflux produces the target carboxamide .
Reaction Conditions Table
| Step | Reagents/Solvents | Temperature | Yield Range |
|---|---|---|---|
| Cyclocondensation | MeOH, Triethylamine | Reflux | 60–75% |
| Ester Hydrolysis | LiOH (aq.), MeOH | Reflux | 80–90% |
| CDI-Mediated Coupling | CDI, CH₃CN, Amine | Reflux | 65–78% |
Substituent Effects and Stability
-
N-Benzyl Group : Provides steric protection and enhances solubility. Removal would require harsh conditions (e.g., hydrogenolysis), but no experimental data exists for this specific compound .
-
7-Methyl Group : Introduced via 9-methyl-substituted starting materials during cyclization, stabilizing the fused ring system .
-
Isopropoxypropyl Chain : The ether linkage in the carboxamide side chain is stable under acidic/basic conditions but may undergo cleavage under strong reducing agents .
Computational Insights
While direct data for this compound is unavailable, DFT studies on analogous carboxamides reveal:
-
Charge Distribution : Electron density localizes on the pyrimidine ring, making C4-oxo and C2-carboxamide sites electrophilic .
-
HOMO-LUMO Gap : Calculated gaps (~4.5 eV) suggest moderate reactivity, favoring nucleophilic attack at the carboxamide carbonyl .
Challenges in Derivatization
-
Regioselectivity : Competing reactivity at N-1 and C7-methyl may complicate further functionalization .
-
Solubility : The hydrophobic benzyl and isopropoxypropyl groups limit aqueous solubility, necessitating polar aprotic solvents for reactions .
Key Spectral Data (Analogues)
| Spectral Type | Characteristic Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | - N-Benzyl: δ 4.85–5.10 (s, 2H) |
| - C7-CH₃: δ 2.35–2.50 (s, 3H) | |
| FTIR | - Carboxamide C=O: 1680–1700 cm⁻¹ |
| - Pyrimidine C=O: 1725–1740 cm⁻¹ |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-benzyl-N-(3-isopropoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?
- Methodology : The compound’s core structure suggests a multi-step synthesis involving condensation reactions. For analogous pyrido-pyrrolo-pyrimidine carboxamides, a common approach includes:
- Step 1 : Formation of the pyrimidine ring via cyclization of substituted pyridine precursors under acidic or basic conditions.
- Step 2 : Introduction of the benzyl and isopropoxypropyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for aryl groups).
- Validation : Confirm intermediates using / NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm for pyrido-pyrrolo-pyrimidine cores ) and HRMS for molecular weight verification (e.g., observed vs. calculated mass accuracy within ±2 ppm ).
Q. How should researchers characterize the purity and stability of this compound under laboratory conditions?
- Methodology :
- Purity : Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. For complex heterocycles, ensure baseline separation of impurities (e.g., column: C18, gradient elution with acetonitrile/water).
- Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS for decomposition products. Pyrido-pyrrolo-pyrimidines may hydrolyze under acidic/basic conditions, requiring pH-controlled storage .
Q. What spectroscopic techniques are critical for structural confirmation?
- Key Techniques :
- NMR : NMR for aromatic proton environments (e.g., dihydropyrido-pyrrolo-pyrimidine protons appear as doublets or triplets in δ 6.5–8.5 ppm) and NMR for carbonyl (δ 160–170 ppm) and quaternary carbons.
- IR : Confirm carbonyl (C=O) stretches at 1650–1750 cm.
- HRMS : Validate molecular formula (e.g., ESI+ mode, mass error <5 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?
- Methodology :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., benzyl vs. substituted benzyl groups) and test in standardized assays (e.g., kinase inhibition, cytotoxicity).
- Data Normalization : Account for batch-to-batch variability in compound purity (e.g., HPLC purity ≥95% for biological testing).
- Case Study : In pyrido-pyrrolo-pyrimidine analogs, substituent polarity significantly impacts solubility and membrane permeability, which may explain conflicting IC values across studies .
Q. What strategies optimize the reaction yield for large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., temperature, catalyst loading). For example, in flow-chemistry syntheses of heterocycles, residence time and reagent stoichiometry are critical for yield improvement .
- Catalyst Screening : Test palladium/copper catalysts for coupling steps; ligand choice (e.g., XPhos vs. BINAP) may enhance efficiency.
Q. How can bioisosterism principles guide the design of analogs with improved pharmacokinetic properties?
- Methodology :
- Core Modifications : Replace the pyrido-pyrrolo-pyrimidine core with bioisosteres (e.g., quinazolinone) to improve metabolic stability.
- Substituent Analysis : Replace the 3-isopropoxypropyl group with a morpholine or piperazine moiety to enhance solubility. Evidence from analogs shows that cyclic ethers reduce logP values by 0.5–1.0 units .
Q. What computational tools predict binding modes of this compound with target proteins?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., ATP-binding pockets).
- MD Simulations : Run 100-ns molecular dynamics simulations to assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å indicates stable binding).
Data Contradiction Analysis
Q. Why do some studies report high analgesic activity for pyrido-pyrrolo-pyrimidine carboxamides, while others show no effect?
- Resolution :
- Assay Variability : Standardize pain models (e.g., "acetic acid writhing" vs. thermal hyperalgesia). In one study, all N-benzyl analogs showed consistent activity in the writhing model, but substituent bulkiness affected CNS penetration .
- Metabolic Differences : Species-specific metabolism (e.g., murine vs. human liver microsomes) may alter bioavailability.
Tables for Key Data
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Melting Point | 215–225°C (decomposes) | |
| HRMS (ESI+) | Observed: 550.0816 (Calc.: 550.0978) | |
| NMR (DMSO-d6) δ (ppm) | Aromatic: 7.2–8.5; C=O: 168.5 | |
| LogP (Predicted) | 2.8–3.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
